REACTION_CXSMILES
|
[O:1]=[C:2]1[NH:7][C:6]([CH2:8][NH:9]C(=O)OCC2C=CC=CC=2)=[N:5][C:4]2[CH2:20][CH2:21][O:22][CH2:23][C:3]1=2>CO.[OH-].[Pd+2].[OH-]>[NH2:9][CH2:8][C:6]1[NH:7][C:2](=[O:1])[C:3]2[CH2:23][O:22][CH2:21][CH2:20][C:4]=2[N:5]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1.63 g
|
Type
|
reactant
|
Smiles
|
O=C1C2=C(N=C(N1)CNC(OCC1=CC=CC=C1)=O)CCOC2
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
726 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under 1 atm of H2 for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1NC(C2=C(N1)CCOC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 707 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 7.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |